6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine
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Overview
Description
6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system derived from the fusion of two pyridine rings through adjacent carbon atoms, with a methoxy group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: Conversion to aromatic naphthyridines under high temperatures.
Reduction: Reduction of the naphthyridine ring to form tetrahydro derivatives.
Substitution: N-alkylation reactions with alkyl halides to form N-alkyl substituted derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of diagnostic agents and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of certain enzymes and signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
1,6-Naphthyridine: Known for its anticancer and anti-HIV activities.
1,5-Naphthyridine: Exhibits a variety of biological activities, including antimicrobial and anti-inflammatory properties.
1,8-Naphthyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 6-Methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and other applications.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydro-1,7-naphthyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-9-5-7-3-2-4-10-8(7)6-11-9/h5-6,10H,2-4H2,1H3 |
InChI Key |
UOYIHMQVGVSGHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)CCCN2 |
Origin of Product |
United States |
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